Obovatifol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
214197-14-5 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-methoxy-5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C20H22O5/c1-5-6-12-7-14-11(2)19(25-20(14)17(8-12)24-4)13-9-15(21)18(22)16(10-13)23-3/h5-11,19,21-22H,1-4H3/b6-5+/t11-,19-/m0/s1 |
InChI Key |
SMOZKDIFJUIAKQ-NQYCLIQSSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)O |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification of Botanical Sources
Obovatifol has been found in particular species belonging to the Persea and Machilus genera.
Persea obovatifolia Derivations
Persea obovatifolia is recognized as a botanical source of this compound. This compound, alongside other related neolignans such as obovaten, perseal C, and perseal D, has been isolated from the leaves of Persea obovatifolia. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netuefs.br114.55.40 Earlier studies had indicated the presence of this compound in Persea obovatifolia through mass spectrometric analysis, although detailed spectroscopic data were not provided at the time. researchgate.netnih.gov114.55.40
Machilus obovatifolia and Machilus odoratissima
The compound this compound has also been isolated from species within the Machilus genus. It has been obtained from the stem wood of Machilus obovatifolia. mdpi.comnih.gov Additionally, this compound has been isolated from the air-dried bark of Machilus odoratissima, a medicinal plant found in Vietnam. mdpi.comnih.govnih.govvnu.edu.vncabidigitallibrary.orgpharm.or.jp Machilus obovatifolia is a species endemic to Taiwan, distinguished by its obovate or ovate-elliptic leaves. wikipedia.org Machilus odoratissima is a tree species native to a region extending from NE Pakistan to Malaya, thriving predominantly in the wet tropical biome. kew.org
The botanical sources from which this compound has been isolated are summarized below:
| Botanical Source | Plant Part | References |
| Persea obovatifolia | Leaves | nih.govresearchgate.netnih.govresearchgate.netresearchgate.netuefs.br114.55.40 |
| Machilus obovatifolia | Stem wood | mdpi.comnih.gov |
| Machilus odoratissima | Air-dried bark | mdpi.comnih.govnih.govvnu.edu.vncabidigitallibrary.orgpharm.or.jp |
Advanced Extraction and Fractionation Techniques
The process of obtaining this compound from its natural sources typically involves a sequence of extraction and fractionation procedures.
Solvent-Based Extraction Protocols
Solvent extraction is a fundamental technique utilized for separating compounds from plant materials based on their differing solubilities in various solvents. unipune.ac.invinanhatrang.comtsijournals.comorganomation.com This method involves using a selected solvent to dissolve the desired compound from the solid plant matrix. vinanhatrang.comtsijournals.com Key factors influencing the efficiency of solvent extraction include the choice of solvent, the temperature, and the duration of the extraction process. tsijournals.comorganomation.com Polar organic solvents, such as methanol, ethanol, acetonitrile, and acetone, or their aqueous mixtures, are commonly employed for the extraction of hydrophilic compounds, including lignans (B1203133) and neolignans. tsijournals.com Following the initial extraction, the resulting liquid extracts may undergo partitioning with other solvents, such as ethyl acetate, depending on the solubility characteristics of the target compounds. tsijournals.com
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a strategic approach used in the isolation of bioactive compounds from complex plant extracts. mdpi.comuni-halle.denih.govresearchgate.net This technique involves the sequential separation of the components within an extract, with each resulting fraction being evaluated for a specific biological activity through a bioassay. mdpi.comuni-halle.deresearchgate.net This systematic process facilitates the targeted isolation of the compounds responsible for the observed biological effect. mdpi.com Chromatographic techniques are frequently employed in bioassay-guided fractionation to separate the various components present in plant extracts, ultimately leading to the isolation of pure compounds exhibiting biological activity. mdpi.com
Structural Characterization and Elucidation Studies
Spectroscopic Methods for Structure Determination
Spectroscopic techniques provide crucial data regarding the molecular framework, functional groups, and stereochemistry of Obovatifol.
Mass spectrometry (MS) plays a vital role in determining the molecular weight and fragmentation pattern of this compound, providing insights into its elemental composition and structural subunits. Early reports on this compound mentioned its detection and analysis by mass spectrometry, although initially without extensive accompanying spectroscopic data. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS), such as HR-ESI-MS, is employed to obtain accurate mass measurements, which are essential for confirming the molecular formula. researchgate.net The fragmentation patterns observed in tandem MS experiments can help piece together the structure by revealing the connectivity of different parts of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for assigning proton and carbon signals and determining the connectivity of atoms. researchgate.netcuvillier.de
1D NMR: 1H NMR and 13C NMR spectra provide information on the types of protons and carbons present, their chemical environments, and their multiplicity, which is indicative of neighboring atoms.
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, allowing for the mapping of the molecular skeleton and the placement of substituents. cuvillier.demdpi.org For instance, HMBC experiments are particularly useful for identifying correlations across multiple bonds, helping to connect different fragments of the molecule. mdpi.org
Detailed analysis of NMR data, including chemical shifts, coupling constants, and cross-peaks in 2D spectra, is fundamental to confirm the proposed structure of this compound.
To determine the absolute configuration of chiral centers in this compound, chiroptical spectroscopic methods like Circular Dichroism (CD) spectroscopy are employed. jst.go.jpnih.govcabidigitallibrary.orgpharm.or.jpmdpi.com CD spectra measure the differential absorption of left and right circularly polarized light by a chiral molecule. The shape and intensity of the signals in the CD spectrum are characteristic of the chromophores present and their spatial arrangement, which is directly related to the absolute configuration of the chiral centers. By comparing the experimental CD spectrum of this compound with calculated CD spectra or with the spectra of compounds with known absolute configurations, the stereochemistry can be assigned. mdpi.com
Additional spectroscopic techniques, such as Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy, provide complementary information about the presence of certain functional groups and chromophores within the this compound molecule. researchgate.netmdpi.orgijrpr.comsolubilityofthings.com
UV Spectroscopy: UV-Vis spectroscopy is useful for detecting conjugated systems and aromatic rings, which are present in the neolignan structure of this compound. The absorption maxima in the UV spectrum can provide information about the electronic transitions within the molecule. ijrpr.comdiva-portal.org
IR Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups based on their characteristic vibrational frequencies. ijrpr.comsolubilityofthings.comlibretexts.org For this compound, IR spectroscopy can confirm the presence of hydroxyl groups, methoxy (B1213986) groups, aromatic rings, and the double bond in the propenyl substituent through their distinct absorption bands. ijrpr.comlibretexts.orgresearchgate.net
Challenges in Comprehensive Spectroscopic Data Acquisition
Obtaining comprehensive spectroscopic data for natural products like this compound can present several challenges. These challenges often stem from the limited availability of the pure compound, which is isolated in relatively small quantities from plant sources. nih.gov The complexity of the plant extract from which this compound is isolated necessitates extensive purification steps, which can impact the final yield. cuvillier.de Furthermore, the inherent structural complexity of neolignans can lead to overlapping signals in NMR spectra, making complete assignment difficult, especially for compounds isolated in limited amounts. news-medical.netnanoimagingservices.com The stability of the compound under different spectroscopic conditions can also be a factor.
Early studies on this compound, for instance, were reported based on mass spectrometric analysis without other detailed spectroscopic data, highlighting the initial difficulties in obtaining a full spectroscopic characterization. researchgate.netresearchgate.net Challenges in obtaining suitable crystals for X-ray analysis, a technique that can provide definitive structural information, have also been noted for related dihydrobenzofuran derivatives. mdpi.org
Integration of Computational Tools for Structural Confirmation
Computational chemistry tools play an increasingly important role in complementing experimental spectroscopic data for structural elucidation and confirmation. uni-frankfurt.demtu.eduschrodinger.comunivie.ac.at Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, vibrational frequencies (for IR), and electronic transitions (for UV-Vis) of proposed structures. uni-frankfurt.deunivie.ac.at Comparing these calculated spectroscopic parameters with the experimental data can help validate the assigned structure and differentiate between possible isomers. frontiersin.org
For determining absolute configurations, computational methods can be used to calculate CD spectra for different possible stereoisomers. mdpi.com By comparing the calculated CD spectra with the experimental CD spectrum, the most likely absolute configuration can be determined. This integration of computational and spectroscopic methods enhances the reliability of structural assignments, particularly when experimental data alone are insufficient or ambiguous.
Data Tables
While specific detailed spectroscopic data (e.g., full NMR peak lists with assignments) for this compound across all mentioned techniques were not consistently available in a format suitable for direct extraction into comprehensive interactive tables from the search results, the text provides qualitative information about the types of data obtained and their utility.
For illustrative purposes, a conceptual table outlining the spectroscopic methods and the type of information they provide for this compound is presented below:
| Spectroscopic Method | Type of Information Provided | Relevance to this compound Structure Elucidation |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Confirmation of molecular formula, identification of structural fragments. |
| 1D NMR (1H, 13C) | Proton and carbon environments, functional groups, connectivity | Assignment of signals, determination of basic molecular framework. |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Elucidation of connectivity, mapping of carbon skeleton and substituent positions. |
| Circular Dichroism (CD) | Differential absorption of polarized light | Determination of absolute configuration of chiral centers. |
| UV Spectroscopy | Electronic transitions, presence of conjugated systems/chromophores | Confirmation of aromatic rings and unsaturated systems. |
| IR Spectroscopy | Vibrational frequencies of functional groups | Identification of hydroxyl, methoxy, and propenyl groups. |
Biosynthetic Pathways and Chemical Synthesis
Hypothetical Biosynthetic Routes within Plant Metabolism
Neolignans are biosynthesized in plants from phenylpropanoid precursors, which are derived from the shikimate pathway. researchgate.netresearchgate.netnottingham.ac.uk The biosynthesis of lignans (B1203133) and neolignans diverges at the step of oxidative coupling of monolignols, such as coniferyl alcohol. nih.gov This oxidative coupling is a key step in forming the dimeric structure. While the biosynthesis of some lignans is well-studied, the specific pathways for many neolignans, including Obovatifol, are still being investigated. nih.govresearchgate.net It is hypothesized that the biosynthesis involves the oxidative dimerization of phenylpropanoid units, followed by further modifications. researchgate.netnottingham.ac.uk Enzymes like laccases and peroxidases are known to be involved in generating the free radicals necessary for this coupling. researchgate.netmdpi.com
Enzyme-Catalyzed Transformations in Neolignan Biosynthesis
Enzymes play a crucial role in the biosynthesis of neolignans by catalyzing the oxidative coupling of phenylpropanoid monomers. Laccases and peroxidases are key oxidases that generate phenoxy radicals from monolignols. researchgate.netmdpi.com Dirigent proteins (DIRs) are also involved in neolignan biosynthesis, influencing the regioselectivity and stereoselectivity of the radical coupling reactions. nih.govresearchgate.netoup.com For instance, in Arabidopsis thaliana, the dirigent protein AtDP1/AtDIR12 and the laccase AtLAC5 have been implicated in the biosynthesis of specific neolignans through an 8-O-4' coupling. nih.govoup.comnih.gov This suggests that a combination of oxidases and dirigent proteins dictates the specific linkage patterns observed in different neolignans.
Biomimetic Synthetic Strategies for Related Chemical Classes
Biomimetic synthesis aims to replicate natural biosynthetic processes in the laboratory. For neolignans and related polyphenols, biomimetic strategies often involve the oxidative coupling of phenylpropanoid derivatives, mimicking the enzymatic reactions in plants. researchgate.netresearchgate.netresearchgate.netnottingham.ac.ukukri.org Electrochemical methods have also been explored for the biomimetic synthesis of bioactive lignans and neolignans through anodic oxidation of phenols. jst.go.jp Studies have shown that oxidative coupling of caffeic acid esters using metal oxidants like MnO₂, Mn(OAc)₃, and Ag₂O can yield dimeric lignans and neolignans. researchgate.net Enzyme-mediated reactions, particularly those using laccases, have been successfully employed in biomimetic synthesis to achieve diastereoselective coupling of cinnamic acid derivatives, leading to neolignanamides. researchgate.netresearchgate.net
De Novo Chemical Synthesis Approaches
Chemical synthesis provides alternative routes to access this compound and its analogs, allowing for the preparation of potentially larger quantities and the creation of novel derivatives. Total synthesis of Obovatol, a related neolignan, has been achieved through concise linear steps involving chemoselective bromination and copper-catalyzed diaryl ether coupling. nih.gov
Construction of Complex Ring Systems
While the prompt mentions the construction of complex ring systems like the thieno-thiazine core, this compound itself is a neolignan characterized by a diaryl ether or dihydrobenzofuran skeleton, not a thieno-thiazine core. nih.govsmolecule.commdpi.org The reference to the thieno-thiazine core might be associated with a different compound or a broader discussion within one of the cited sources not directly related to this compound's core structure as a neolignan. However, the synthesis of complex ring systems is a significant area in organic chemistry, often employing strategies like ring-closing metathesis or methods involving the coupling and cyclization of precursors. wikipedia.orgnih.govmdpi.comwikipedia.org
Regio- and Stereoselective Synthetic Methodologies
Achieving control over regioselectivity and stereoselectivity is crucial in neolignan synthesis due to the presence of multiple reactive sites and chiral centers. researchgate.netchemrxiv.orgmdpi.comyoutube.comdurgapurgovtcollege.ac.innih.gov Synthetic methodologies for neolignans often involve strategies that favor the formation of specific regioisomers and stereoisomers. Examples include stereoselective reductions, asymmetric dihydroxylation, and enantioselective coupling reactions. researchgate.netjst.go.jp The use of specific catalysts, such as transition metals or chiral ligands, can significantly influence the regio- and stereochemical outcome of the reactions. researchgate.netmdpi.comacs.org
Reaction Mechanism Elucidation in Synthesis
Understanding the mechanisms of the chemical reactions involved in neolignan synthesis is essential for optimizing reaction conditions and developing new synthetic routes. Studies on reaction mechanisms provide insights into how bonds are formed and broken, the role of catalysts, and the factors influencing selectivity. researchgate.netacs.orgpsu.edu For instance, mechanistic studies have been conducted on palladium-catalyzed reactions used in the synthesis of benzofuran (B130515) derivatives, a structural motif found in some neolignans. acs.org Elucidating reaction mechanisms helps in rationalizing observed regio- and stereoselectivity and in designing more efficient and selective synthetic transformations. researchgate.netmdpi.com
Derivatization Studies and Structure Activity Relationship Sar Exploration
Methodologies for Chemical Derivatization
Chemical derivatization involves reacting the analyte with a specific reagent to introduce functional groups that enhance desired properties for analysis or bioactivity studies researchgate.netsigmaaldrich.comjfda-online.com. Common derivatization methods include silylation, acylation, and alkylation, each targeting specific functional groups like hydroxyl, carboxyl, and amine groups libretexts.orggcms.czresearchgate.net. The choice of derivatization method depends on the functional groups present in the molecule and the analytical technique to be used gcms.czresearchgate.net.
The selection of reagents and optimization of reaction conditions are critical for successful derivatization sigmaaldrich.comnih.gov. For instance, silylation, often used to increase volatility and improve chromatographic behavior of polar compounds, commonly employs reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) sigmaaldrich.comgcms.cznih.govthermofisher.com. These reagents react with active hydrogens in hydroxyl, amine, and carboxyl groups, replacing them with a trimethylsilyl (B98337) (TMS) group libretexts.orgsigmaaldrich.com.
Reaction conditions such as temperature, time, and the presence of catalysts can significantly impact the completeness and yield of the derivatization reaction sigmaaldrich.comnih.gov. For example, while some reactions may proceed rapidly at room temperature, others might require elevated temperatures and longer reaction times sigmaaldrich.comnih.gov. Catalysts like trimethylchlorosilane (TMCS) can enhance the reactivity of silylating agents sigmaaldrich.comgcms.cz. The presence of moisture can interfere with some derivatization reactions, particularly silylation, necessitating the use of dry reagents and solvents sigmaaldrich.comresearchgate.net.
Common Derivatization Reagents and Their Applications:
| Reagent | Derivatization Type | Target Functional Groups | Common Applications |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Silylation | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Increasing volatility for GC analysis |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Silylation | Alcohols, Amines, Amino Acids | Increasing volatility and stability for GC analysis thermofisher.com |
| BF3-MeOH (Boron trifluoride in methanol) | Esterification | Carboxylic Acids | Converting fatty acids to methyl esters for GC youtube.com |
| OPA (o-Phthalaldehyde) | Alkylation | Primary Amines, Amino Acids | Fluorescence detection in HPLC libretexts.org |
| FMOC-Cl (9-fluorenylmethyl chloroformate) | Alkylation | Amines, Amino Acids | UV and fluorescence detection in HPLC libretexts.org |
Derivatization is frequently employed to make compounds more amenable to chromatographic analysis, particularly gas chromatography (GC) libretexts.orgsigmaaldrich.comjfda-online.commdpi.com. Many polar and non-volatile compounds, including those with hydroxyl and carboxyl groups, can exhibit poor peak shape, low volatility, or thermal instability when analyzed directly by GC libretexts.orgsigmaaldrich.comjfda-online.com. By converting these compounds into less polar and more volatile derivatives, derivatization improves their separation, reduces peak tailing, and enhances detector response sigmaaldrich.comjfda-online.commdpi.comresearchgate.net. Similarly, in liquid chromatography (LC), derivatization can introduce chromophores or fluorophores to enhance detection sensitivity for compounds lacking these properties researchgate.nethta-it.com.
Influence of Derivatization on In Vitro Bioactivity
While derivatization is primarily an analytical tool, modifications to a compound's structure can inherently impact its biological activity gardp.orgwikipedia.org. When studying the bioactivity of natural products like Obovatifol, the creation of derivatives or analogues is a common approach in SAR exploration cnr.itresearchgate.net. These modifications can lead to compounds with altered potency, selectivity, or even different mechanisms of action gardp.orgwikipedia.org. For example, studies on neolignan analogues, including those related to this compound, have shown that structural variations can significantly influence their inhibitory activity against enzymes like α-glucosidase and α-amylase cnr.it. The introduction or modification of functional groups can affect interactions with biological targets, influencing binding affinity and subsequent biological responses gardp.org.
Research on this compound and its analogues has demonstrated varying levels of cytotoxic activity against cancer cell lines, highlighting the influence of structural features on this bioactivity researchgate.netcolab.ws. The synthesis and evaluation of a library of this compound-inspired compounds with different functional groups have provided insights into the structural requirements for specific enzyme inhibitory activities cnr.it.
Design and Synthesis of Structurally Modified Analogues for SAR
The rational design and synthesis of structurally modified analogues are central to SAR studies cnr.itgardp.org. By systematically altering specific parts of the molecule, researchers can determine which functional groups or structural features are essential for a particular biological activity gardp.orgwikipedia.orgnih.gov. For this compound, which possesses a diaryl ether linkage and allyl and hydroxyl groups, modifications can involve altering the allyl chains, the phenolic hydroxyls, or the diaryl ether core cnr.itnih.gov.
Synthetic methodologies employed for the creation of this compound analogues can include reactions such as phenol (B47542) allylation, Claisen/Cope rearrangements, methylation, Ullmann coupling, and demethylation cnr.it. An Ullmann coupling-based strategy has been reported as a practical approach for synthesizing a variety of diaryl ether this compound analogues cnr.it. The synthesized analogues can then be evaluated in various in vitro assays to compare their biological activities to the parent compound and deduce SARs cnr.it.
Analytical Considerations in Derivatization Procedures
Several analytical considerations are important when performing derivatization libretexts.orgmdpi-res.com. The reaction must be efficient, ideally achieving high conversion of the analyte to the derivative gcms.czmdpi-res.com. The stability of the resulting derivative is also crucial, particularly if there is a delay between derivatization and analysis researchgate.net. By-products of the derivatization reaction and excess reagent should ideally not interfere with the subsequent analysis researchgate.netjfda-online.com.
Matrix effects can also play a role, as other components in the sample matrix might react with the derivatization reagent or interfere with the analysis of the derivative jfda-online.commdpi-res.com. Therefore, sample preparation steps, such as extraction and clean-up, are often necessary before derivatization researchgate.netnih.gov. The choice of solvent for the derivatization reaction is also important, as it should dissolve both the analyte and the reagent and be compatible with the subsequent analytical technique gcms.czresearchgate.net. For GC analysis, for example, the solvent should ideally be volatile and not interfere with the chromatographic separation researchgate.net.
Validation of the derivatization method is essential to ensure its reliability and accuracy nih.gov. This includes evaluating parameters such as reaction yield, reproducibility, and the stability of the derivatives researchgate.netnih.gov.
In Vitro Biological Activities and Mechanistic Investigations
In Vitro Cytotoxicity Profiling against Cancer Cell Lines
In vitro studies have demonstrated that Obovatifol exhibits significant cytotoxic activity against a panel of diverse cancer cell lines. wikipedia.orgnih.govnih.gov This indicates a potential for this compound as a compound of interest in cancer research. wikipedia.orgnih.govnih.gov
This compound has been assessed for its cytotoxic effects against several human cancer cell lines, including P-388 (mouse lymphocytic leukemia), KB16 (human epidermoid carcinoma/oral carcinoma), A549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma). wikipedia.orgnih.govnih.gov These studies reported significant cytotoxic activities of this compound against these diverse cancer cell types. wikipedia.orgnih.govnih.gov
While specific quantitative data such as IC₅₀ values for this compound across all these cell lines were not consistently available in the provided information, the qualitative finding of "significant cytotoxic activities" across this panel highlights its broad-spectrum potential in these in vitro models. wikipedia.orgnih.govnih.gov
| Cancer Cell Line | Cancer Type | In Vitro Cytotoxicity |
| P-388 | Mouse Lymphocytic Leukemia | Significant |
| KB16 | Human Epidermoid Carcinoma | Significant |
| A549 | Human Lung Carcinoma | Significant |
| HT-29 | Human Colon Adenocarcinoma | Significant |
Note: Based on qualitative data indicating "significant cytotoxic activities" wikipedia.orgnih.govnih.gov. Specific quantitative data (e.g., IC₅₀ values) for this compound were not detailed in the provided sources.
In Vitro Antimicrobial Potential
Research suggests that this compound may possess antimicrobial properties. nih.gov Its unique structure is thought to contribute to its potential efficacy against specific microbial strains. nih.gov
While the potential for antimicrobial activity has been noted, detailed in vitro efficacy data specifically for this compound against a range of microbial strains was not extensively provided in the available sources. nih.gov Some studies on plant extracts containing this compound or related compounds have shown antimicrobial activity against Gram-positive bacteria and yeast, but the direct contribution of isolated this compound to these effects requires further specific investigation.
Elucidation of Cellular Mechanisms of Action (In Vitro)
Understanding the cellular mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential. In vitro investigations have begun to explore how this compound interacts with cellular components and influences biological processes. nih.gov
This compound's mechanism of action is thought to involve interactions with various biological macromolecules, such as enzymes and receptors. nih.gov These interactions are believed to play a role in mediating its potential therapeutic applications. nih.gov Specifically, it has been suggested that this compound may interact with proteins involved in metabolic pathways or cellular signaling. nih.gov While general information on enzyme and receptor mechanisms exists, detailed studies specifically elucidating this compound's binding targets and the nature of these interactions (e.g., inhibition or activation) were not extensively available in the provided search results.
The potential impact of this compound on intracellular signaling pathways has been indicated as a component of its mechanism of action. nih.gov By influencing these pathways, this compound could modulate cellular processes critical for conditions like cancer or microbial infections. nih.gov While the provided information suggests that this compound may influence biological pathways and cellular signaling, specific details regarding the particular pathways affected (e.g., apoptosis, cell cycle regulation, inflammatory pathways) and the molecular events triggered by this compound were not extensively described in the available search results. nih.gov Research on related compounds or plant extracts has explored various signaling pathways, but a direct link to this compound's specific effects on these pathways was not clearly established in the provided snippets. wikipedia.org
Modulation of Specific Biochemical Processes
Studies investigating the biochemical effects of extracts containing this compound, such as those from avocado residues (which contain this compound NQ), have indicated a capacity to modulate certain enzymatic activities. Specifically, avocado peel and seed extracts demonstrated in vitro enzymatic inhibition against hyaluronidase, xanthine (B1682287) oxidase, and acetylcholinesterase. researchgate.netnih.gov These extracts also exhibited antioxidant activity, including scavenging of peroxyl and superoxide (B77818) radicals, and inhibited platelet aggregation. researchgate.netnih.gov While these findings pertain to extracts containing this compound NQ and other compounds, they suggest that neolignans present in these sources may influence key biochemical pathways related to oxidative stress and enzyme function.
Cellular Response Phenotypes
This compound has been evaluated for its cytotoxic potential against various cancer cell lines in vitro. It has demonstrated significant cytotoxicity against P-388 murine leukemia, KB16 nasopharyngeal carcinoma, A549 lung adenocarcinoma, and HT-29 colorectal carcinoma cell lines. mdpi.comresearchgate.net In comparative studies with other neolignans, this compound was reported to be among the active compounds, showing cytotoxicity against the same panel of cancer cell lines. mdpi.comresearchgate.netvdoc.pub One study highlighted this compound as the most active compound among tested neolignans against the KB 16 cell line, with ED50 values comparable to the reference drug, mithramycin. vdoc.pub Furthermore, acetylation of this compound resulted in derivatives with increased potency against the KB 16 cell line. vdoc.pub
The cytotoxic activity observed in these cancer cell lines represents a significant cellular response phenotype induced by this compound. The varying potency across different cell lines and in comparison to modified forms like acetylated this compound suggests that structural features influence its cytotoxic effects.
| Compound | P-388 (IC₅₀, µM) | KB16 (IC₅₀, µM) | A549 (IC₅₀, µM) | HT-29 (IC₅₀, µM) |
| This compound | 3.50 | 4.20 | 6.10 | 5.80 |
| Obovaten | 2.80 | 3.50 | 5.40 | 4.90 |
| Perseal C | 1.10 | 1.40 | 2.80 | 2.20 |
| Perseal D | 0.95 | 1.25 | 2.50 | 2.00 |
| Perseal G | 0.82 | 1.15 | 2.30 | 1.90 |
Note: Data adapted from a source comparing cytotoxicity of Perseal G and analogous neolignans.
Identification of Putative Pharmacological Targets (In Vitro)
While the precise molecular targets directly modulated by this compound leading to its observed cytotoxicity are not extensively detailed in the available information, its activity against cancer cell lines suggests interaction with cellular components critical for cell survival and proliferation. The cytotoxic phenotype implies potential interference with processes such as DNA replication, cell cycle progression, or apoptosis pathways.
As mentioned in the context of biochemical process modulation, extracts containing this compound NQ have shown in vitro inhibitory activity against enzymes including hyaluronidase, xanthine oxidase, and acetylcholinesterase. researchgate.netnih.gov These findings, while not specifically for pure this compound, indicate that compounds of this structural class can interact with and modulate enzyme activity. Further studies are needed to determine if pure this compound exhibits similar inhibitory effects on these or other enzymes.
Computational and In Silico Approaches to Mechanistic Prediction
Computational methods, such as molecular docking and dynamics simulations, are valuable tools for predicting the potential interactions between small molecules and biological targets, offering insights into potential mechanisms of action.
Molecular docking has been reported in studies involving this compound, although specific details regarding the targets and outcomes of these simulations are limited in the immediately available information. colab.ws Generally, molecular docking is used to predict the preferred binding orientation and affinity of a ligand (such as this compound) to a receptor or enzyme active site. biorxiv.orgjpionline.org Molecular dynamics simulations can further assess the stability of these interactions over time and provide a more dynamic view of the binding process. biorxiv.orgjpionline.orgmdpi.com While these techniques have been applied in the study of neolignans and potential drug candidates, detailed computational studies specifically on this compound's interaction with identified or putative targets are not prominently featured in the provided snippets.
Predictive modeling approaches can be employed to forecast the likelihood of a compound engaging with a specific biological target based on its chemical structure and other relevant data. oracle.compecan.ai Although the provided information discusses predictive modeling in a general context oracle.compecan.aiscirp.orgresearchgate.netaziro.com, there is no specific mention of predictive modeling being applied to this compound to predict its target engagement. Such studies would typically involve analyzing structural features of this compound in relation to known ligands of various targets to predict potential interactions.
Analytical Method Development and Validation for Obovatifol Research
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental for separating obovatifol from other compounds present in plant extracts due to its presence in complex mixtures. researchgate.netcuvillier.denih.gov Both gas chromatography (GC) and liquid chromatography (HPLC) are widely used for this purpose. researchgate.netcuvillier.de
Gas Chromatography (GC)
Gas chromatography is a separation technique applicable to volatile or semi-volatile compounds. smithers.com While this compound itself might require derivatization to enhance its volatility for GC analysis, GC is commonly used in the analysis of essential oils and volatile components from plants where this compound is found. researchgate.netsemanticscholar.org Retention indices in GC provide a valuable tool for documenting retention data independent of specific column parameters. cuvillier.de
Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile technique suitable for separating a wide range of compounds, including less volatile or thermally labile ones like this compound. wikipedia.org Reverse-phase HPLC is a common mode used in the analysis of plant extracts. cuvillier.decdc.gov Studies have employed HPLC for the analysis of neolignans and other phenolic compounds in plant materials where this compound is present. cuvillier.denih.gov The elution order of compounds in HPLC depends on the stationary phase and mobile phase composition. cuvillier.de
Hyphenated Techniques (e.g., GC-MS, LC-MS)
The coupling of chromatographic techniques with mass spectrometry (MS) provides powerful tools for both separation and identification of compounds in complex mixtures. odourobservatory.orgsmithers.comwikipedia.orgnih.gov
GC-MS combines the separation power of GC with the identification capabilities of MS. odourobservatory.orgsmithers.com It is particularly useful for analyzing volatile and semi-volatile components of plant extracts. researchgate.netsemanticscholar.org GC-MS has been used in the analysis of essential oils from Machilus species, where this compound has been reported. researchgate.net GC-MS allows for the identification and quantification of individual compounds based on their fragmentation patterns and retention times. smithers.com
LC-MS couples HPLC with MS, making it suitable for the analysis of a broader range of compounds, including polar and thermally labile molecules that are not amenable to GC. wikipedia.orgmeasurlabs.comthermofisher.com LC-MS, including HPLC-ESI-qTOF-MS, has been utilized for the tentative characterization and quantification of phenolic compounds, including this compound, in plant extracts. nih.govmdpi.com LC-MS provides accurate mass spectral data, which aids in the identification of compounds based on their molecular formula and fragmentation. nih.govwikipedia.org
Spectroscopic Quantification Methods
While chromatographic methods coupled with detectors (like UV or MS) are primarily used for quantification, spectroscopic methods can also play a role, particularly in structural elucidation and sometimes for direct quantification if the compound has suitable spectroscopic properties. Spectroscopic data, including 1D and 2D NMR and HR-ESI-MS, are crucial for establishing the structures of isolated compounds like this compound. researchgate.netresearchgate.net Although the initial report of this compound was based on mass spectrometric analysis without other spectroscopic data, subsequent studies have utilized detailed spectroscopic analysis for structural confirmation of related neolignans. researchgate.netresearchgate.net
Development of Innovative and Robust Analytical Protocols
The development of analytical methods for this compound involves defining objectives, selecting appropriate techniques, optimizing parameters, and validating the method to ensure it is suitable for its intended purpose. upm-inc.comemerypharma.com This includes ensuring the method is sensitive, specific, accurate, and robust. emerypharma.com Robustness, in particular, should be considered during the development phase and demonstrates the reliability of the analysis despite deliberate variations in method parameters. europa.eu Innovative approaches in analytical method development aim to improve sensitivity, reduce analysis time, and enhance the accuracy and reliability of results for complex matrices. upm-inc.com The validation process, following guidelines from regulatory bodies like ICH, confirms that the developed method consistently produces reliable results. europa.eurssl.comupm-inc.comemerypharma.com
Data on the quantification of this compound in avocado seed and peel extracts using HPLC-ESI-qTOF-MS provides an example of detailed research findings obtained through these analytical methods. nih.govmdpi.com
| Compound Name | Retention Time (min) | m/z (observed) | Molecular Formula (proposed) | Quantification (mg/g DE) |
| This compound | 12.06 | 315.0488 | C16H12O7 | 1.1 ± 0.1 |
Note: This data is based on tentative identification and quantification using HPLC-ESI-qTOF-MS analysis of avocado seed and peel extracts. nih.govmdpi.com
Comparative and Broader Contextual Studies
Comparative Analysis with Other Isolated Neolignans
Obovatifol belongs to the neolignan class of natural products, which are dimers of phenylpropanoid units. It is structurally characterized as a dihydrobenzofuran neolignan. Studies on the chemical constituents of Persea obovatifolia have led to the isolation of several other neolignans alongside this compound, including obovaten, perseal C, and perseal D. nih.govnih.gov These compounds share a common structural framework but possess distinct substitutions, making them ideal for comparative analysis.
A formal structure-activity relationship (SAR) study for this compound and its co-isolated compounds has not been extensively detailed in the literature. However, by comparing their structures against their shared biological activity, key insights can be inferred. This compound is defined as (2S,3S)-2,3-dihydro-2-(3,4-dihydroxy-5-methoxyphenyl)-7-methoxy-3-methyl-5-trans-propenyl benzofuran (B130515). nih.gov Its related compounds feature specific modifications:
Obovaten : This compound is the aromatized form of this compound, meaning the dihydrofuran ring is a furan (B31954) ring. nih.gov
Perseal C and Perseal D : These neolignans are distinguished by the presence of a formyl (-CHO) group on the benzofuran ring system, in place of the trans-propenyl group seen in this compound and obovaten. nih.gov
Despite these structural variations—the aromatization of the dihydrofuran ring or the oxidation of the propenyl side chain to a formyl group—all of these compounds exhibit significant cytotoxic activity. nih.govnih.gov This suggests that the core benzofuran skeleton, coupled with the specific arrangement of methoxy (B1213986) and hydroxy groups on the phenyl substituent, is a primary determinant of their cytotoxic effects. The activity is maintained even with modifications to the C5 side chain and the saturation of the furan ring, indicating a degree of tolerance for structural changes in these positions without the loss of cytotoxicity.
Interactive Table: Structural Comparison of Neolignans from Persea obovatifolia
| Compound | Core Ring System | C5' Side Chain | Key Feature Compared to this compound |
| This compound | 2,3-Dihydrobenzofuran | trans-Propenyl | - |
| Obovaten | Benzofuran (aromatic) | trans-Propenyl | Aromatized dihydrofuran ring |
| Perseal C | 2,3-Dihydrobenzofuran | Formyl | Formyl group instead of propenyl |
| Perseal D | Benzofuran (aromatic) | Formyl | Formyl group and aromatized ring |
The primary shared biological activity reported for this compound and its co-isolated analogues—obovaten, perseal C, and perseal D—is significant cytotoxicity. nih.gov This activity was demonstrated in vitro against a panel of human cancer cell lines, including P-388 (murine leukemia), KB16, A549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma). nih.govnih.gov The consistent cytotoxic profile across this group of structurally related neolignans underscores the importance of their shared molecular scaffold for this biological effect. nih.gov The available literature focuses on this shared cytotoxicity, and data on differentiated activities or varying potencies among these specific compounds are not detailed.
Chemotaxonomic Significance within the Lauraceae Family
The Lauraceae family, to which the genus Persea belongs, is a well-known source of lignans (B1203133) and neolignans. nih.gov These compounds are considered to have potential chemotaxonomic significance, meaning their presence and structural type can help in the classification of plants. nih.gov Neolignans, in particular, are widely distributed within genera such as Aniba, Nectandra, and Ocotea. nih.gov
The isolation of a series of structurally related 2,5-diaryl-3,4-dimethyltetrahydrofuran and dihydrobenzofuran neolignans, including this compound, from Persea obovatifolia reinforces the chemotaxonomic importance of this compound class within the Lauraceae family. nih.govnih.gov The presence of this specific structural type helps to characterize the chemical profile of the Persea genus and demonstrates its biosynthetic relationship to other neolignan-producing genera within the family.
Broader Context of Bioactive Natural Products in the Genus Persea
While this compound and its related neolignans represent an important class of cytotoxic compounds from P. obovatifolia, the genus Persea is a rich source of a wide array of other bioactive natural products. nih.govmdpi.com This broader chemical diversity contributes to the various medicinal and biological activities reported for plants in this genus.
Other significant classes of bioactive compounds found in Persea species include:
Fatty Alcohols and Acetogenins : Compounds like avocadofurans are known for their antimicrobial, insecticidal, and antithrombotic activities. nih.govscielo.br Certain fatty alcohols have also shown antiviral and cytotoxic effects. nih.gov
Phenolic Compounds : Simple organic acids, flavonoids (such as quercetin (B1663063) and kaempferol), and condensed tannins are prevalent in Persea extracts. scielo.brnih.gov These compounds are largely responsible for the potent antioxidant, anti-inflammatory, and neuroprotective activities associated with the genus. nih.govnih.gov
Terpenoids and Sterols : Various terpenoids and phytosterols (B1254722) like β-sitosterol have been isolated, contributing to the anti-inflammatory and cardioprotective effects reported for avocado (Persea americana) extracts. nih.gov
The cytotoxic activity of neolignans like this compound is therefore one facet of the complex phytochemistry of the Persea genus. The anticancer potential of Persea extracts is often considered a result of the cumulative and synergistic effects of multiple classes of compounds, including neolignans, fatty alcohols, and phenolics. mdpi.com
Future Research Trajectories and Open Questions
Comprehensive Elucidation of Obovatifol's Complete Biosynthetic Pathway
A significant area for future research involves the comprehensive elucidation of the complete biosynthetic pathway of this compound. While some steps in the biosynthesis of related natural products like lignans (B1203133) and neolignans have been studied, the specific pathway leading to this compound is not fully detailed. Understanding the enzymes, genes, and regulatory mechanisms involved in its production within plants like Persea obovatifolia and Machilus odoratissima is crucial. mdpi.com This knowledge could potentially enable engineered biosynthesis for sustainable and efficient production of this compound. Research in plant biosynthesis pathways, such as those for flavonoids and polyphyllins, highlights the complexity and the potential for identifying key enzymes like cytochrome P450s and UDP glycosyltransferases that are involved in the modification of core structures. nih.govmdpi.com Applying similar approaches, including transcriptome analysis and gene co-expression networks, could help in identifying the genes and enzymes specific to this compound biosynthesis. nih.gov
Advancement in Synthetic Methodologies for this compound and Novel Analogues
Advancing synthetic methodologies for this compound and its novel analogues is another critical future research direction. Natural products, while offering privileged scaffolds for bioactivity, are often present in low abundance in their natural sources, making isolation challenging. nih.gov Efficient and scalable synthetic routes are necessary to overcome this limitation and provide sufficient quantities for comprehensive biological evaluation and potential development. Current synthesis methods for complex natural products often involve multi-step processes. smolecule.com Challenges in total synthesis include achieving site-selectivity and stereocontrol, as well as minimizing side reactions. nih.govpitt.edu Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. This could involve exploring novel catalytic methods, including biocatalysis, which has shown promise in accessing complex chemical scaffolds. nih.gov The development of new synthetic routes could also facilitate the creation of novel this compound analogues with potentially improved potency, selectivity, or pharmacokinetic properties.
In-depth Characterization of Molecular and Cellular Interaction Profiles
Future research needs to focus on the in-depth characterization of this compound's molecular and cellular interaction profiles. Understanding the specific biological macromolecules (such as enzymes, receptors, or nucleic acids) that this compound interacts with, and the nature of these interactions, is fundamental to elucidating its mechanisms of action at the molecular level. smolecule.com Studies on related compounds have utilized molecular docking and in silico methods to predict interactions with targets like SARS-CoV-2 proteins and Tankyrases. researchgate.netresearchgate.net Applying similar computational and experimental techniques will be essential for this compound. Furthermore, investigating its effects on various cellular pathways and processes, such as cell signaling, metabolic pathways, and gene expression, will provide a more complete picture of its cellular pharmacology. smolecule.compnnl.gov Resolving how this compound influences these complex biological networks is crucial for understanding its observed biological activities.
Resolution of Mechanistic Discrepancies and Contradictory Findings
Addressing and resolving any mechanistic discrepancies and contradictory findings in existing research is an important area for future work. As research on this compound progresses, it is possible that different studies may report conflicting results regarding its biological activities or mechanisms of action. These inconsistencies can arise from variations in experimental conditions, cell lines or models used, concentrations studied, or analytical methods employed. Future research should aim to replicate key findings, standardize experimental protocols, and employ orthogonal approaches to validate results. nih.gov Detailed mechanistic studies, coupled with rigorous data analysis, will be necessary to reconcile any conflicting data and establish a clear understanding of how this compound exerts its effects.
Expansion of In Vitro Biological Activity Spectrum
Expanding the in vitro biological activity spectrum of this compound is another avenue for future research. While this compound has shown promising activities, such as cytotoxicity against certain cancer cell lines, its full range of biological effects may not yet be known. mdpi.comresearchgate.net Future studies could explore its activity in a wider variety of biological assays and disease models, including different cancer types, infectious diseases, inflammatory conditions, and neurological disorders. researchgate.netsemanticscholar.orgresearchgate.net High-throughput screening approaches could be employed to efficiently assess its activity against a broad panel of biological targets or cellular phenotypes. umich.edu Identifying novel activities could reveal new therapeutic opportunities for this compound or its derivatives.
Development of High-Throughput Analytical Platforms for this compound Derivatives
The development of high-throughput analytical platforms for this compound and its derivatives is essential to support future research and potential development. As more analogues are synthesized and biological studies are conducted, there will be a growing need for rapid, sensitive, and robust analytical methods to quantify this compound and its metabolites in various matrices (e.g., biological samples, reaction mixtures). umich.educhemistryworld.com High-throughput analytical techniques, such as those based on mass spectrometry, liquid chromatography, and electrophoresis, can significantly accelerate the analysis process. umich.eduevosep.comneb.comnih.gov Developing specific and validated methods for this compound and its potential derivatives will be crucial for pharmacokinetic studies, metabolic profiling, and quality control during synthesis and formulation.
Systems Biology Approaches for Network-Level Understanding
Applying systems biology approaches is a promising future direction to gain a more comprehensive, network-level understanding of this compound's effects on biological systems. pnnl.govnih.govgla.ac.ukisbscience.org Instead of studying individual molecular interactions in isolation, systems biology integrates data from multiple levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a holistic picture of how a compound perturbs biological networks. pnnl.govnih.govgla.ac.ukhudson.org.au This can help identify off-target effects, understand complex mechanisms involving multiple pathways, and predict how individual variability might influence responses to this compound. researchgate.net By using computational modeling and data integration techniques, systems biology can provide valuable insights into the intricate interplay between this compound and biological systems, guiding further research and potential therapeutic applications.
Q & A
Q. Table 1: Key Analytical Parameters for this compound
| Technique | Parameters | Acceptable Range |
|---|---|---|
| ¹H NMR | Signal resolution, integration | δ ± 0.02 ppm |
| HPLC | Retention time, peak symmetry | RSD ≤ 2% |
| HRMS | Mass accuracy | ≤ 3 ppm error |
Basic: What in vitro models are suitable for initial pharmacological screening of this compound?
Methodological Answer:
Prioritize models aligned with this compound’s hypothesized bioactivity (e.g., anti-inflammatory, neuroprotective):
- Cell Lines: Use RAW 264.7 macrophages for anti-inflammatory assays (e.g., TNF-α inhibition via ELISA) or SH-SY5Y neurons for neuroprotection studies (MTT assay for viability) .
- Enzyme Inhibition Assays: If targeting a specific enzyme (e.g., COX-2), use fluorometric or colorimetric kits with controls (e.g., celecoxib for COX-2).
- Dose-Response Curves: Test concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values. Include vehicle controls to rule out solvent toxicity .
Advanced: How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
Methodological Answer:
Contradictions often arise from variability in experimental design or model systems. Mitigate this by:
- Systematic Reproducibility Checks: Replicate studies using identical protocols (e.g., cell passage number, incubation time) and source this compound from the same supplier to control for batch variability .
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify downstream pathways affected by this compound. For example, conflicting reports on apoptosis induction could be clarified by analyzing caspase-3 activation alongside Bcl-2/Bax ratios .
- Meta-Analysis: Pool data from published studies using fixed-effects or random-effects models to identify consensus mechanisms. Adjust for publication bias via funnel plots .
Q. Table 2: Common Experimental Variables Leading to Contradictions
| Variable | Impact on Mechanism Interpretation | Resolution Strategy |
|---|---|---|
| Cell Line Origin | Species-specific receptor expression | Use isogenic cell lines |
| Solvent (DMSO vs. ethanol) | Differential solubility/bioavailability | Standardize solvent |
| Exposure Duration | Time-dependent effects on signaling | Conduct time-course assays |
Advanced: What strategies optimize this compound’s bioavailability in preclinical models?
Methodological Answer:
Address poor bioavailability (common in plant-derived compounds) through:
- Prodrug Synthesis: Modify hydroxyl groups with acetyl or glycosyl moieties to enhance solubility. Test hydrolytic stability in simulated gastric fluid (pH 2.0) .
- Nanoparticle Encapsulation: Use polylactic-co-glycolic acid (PLGA) nanoparticles (size: 100-200 nm) for sustained release. Measure encapsulation efficiency via UV-Vis spectroscopy .
- Pharmacokinetic Profiling: Administer this compound intravenously (IV) and orally (PO) to calculate absolute bioavailability (F = AUCₚₒ/AUCᵢᵥ × 100%). Use LC-MS/MS for plasma concentration analysis .
Q. Table 3: Bioavailability Enhancement Strategies
| Strategy | Advantages | Limitations |
|---|---|---|
| Prodrugs | Improved solubility | Synthesis complexity |
| Nanoparticles | Targeted delivery, reduced degradation | Scalability issues |
| Liposomal Formulations | Enhanced membrane permeability | High production cost |
Advanced: How should researchers design dose-escalation studies for this compound in vivo?
Methodological Answer:
Follow OECD guidelines for preclinical toxicology:
- Acute Toxicity: Start with a single dose (e.g., 50 mg/kg) in rodents, monitoring for 14 days. Use the "up-and-down" method to determine LD₅₀ .
- Subchronic Toxicity: Administer daily doses (10, 30, 100 mg/kg) for 28 days. Collect serum for liver/kidney function markers (ALT, creatinine) and histopathology .
- Gender-Specific Effects: Include male and female cohorts to assess sex-dependent pharmacokinetics .
Basic: What botanical sources of this compound are validated in peer-reviewed literature?
Methodological Answer:
this compound is primarily isolated from Daphniphyllum obovatifolium (Family: Daphniphyllaceae). Key identification steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
